molecular formula C19H25N3O3S B3451592 N,N-diethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide

N,N-diethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide

Cat. No.: B3451592
M. Wt: 375.5 g/mol
InChI Key: CORRPBQJGVICKY-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: The naphthalene-2-sulfonyl chloride is prepared by reacting naphthalene-2-sulfonic acid with thionyl chloride under reflux conditions.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with N,N-diethylpiperazine in the presence of a base such as triethylamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to its antibacterial and diuretic effects. The piperazine ring may also interact with neurotransmitter receptors, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalene sulfonyl group and the piperazine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

N,N-diethyl-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-3-20(4-2)19(23)21-11-13-22(14-12-21)26(24,25)18-10-9-16-7-5-6-8-17(16)15-18/h5-10,15H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORRPBQJGVICKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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